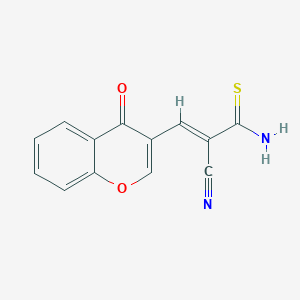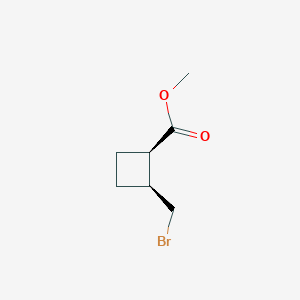
Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in organic synthesis and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of Methyl (Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate)-2-(bromomethyl)cyclobutane-1-carboxylate is not fully understood, but it is believed to act as an alkylating agent, reacting with nucleophiles such as amines and thiols. This reaction can lead to the formation of covalent bonds, which can alter the structure and function of biomolecules.
Biochemical and Physiological Effects
Studies have shown that Methyl (Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate)-2-(bromomethyl)cyclobutane-1-carboxylate has potential biological activity, including antitumor and antiviral properties. It has been shown to inhibit the growth of cancer cells and viruses, although the exact mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl (Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate)-2-(bromomethyl)cyclobutane-1-carboxylate is its ability to selectively react with specific nucleophiles, allowing for the formation of complex molecules with specific stereochemistry. However, its use in biological systems can be limited due to its potential toxicity and lack of specificity.
Zukünftige Richtungen
There are several potential future directions for research involving Methyl (Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate)-2-(bromomethyl)cyclobutane-1-carboxylate. One area of interest is the development of new synthetic methods for the production of this compound and its derivatives. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of cancer and viral infections. Finally, the development of more selective and less toxic derivatives could lead to new applications in biological systems.
Synthesemethoden
The synthesis of Methyl (Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate)-2-(bromomethyl)cyclobutane-1-carboxylate involves the reaction of cyclobutane-1-carboxylic acid with thionyl chloride, followed by the reaction with sodium hydride and bromomethyl methyl ether. The resulting product is then purified through distillation and recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Methyl (Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate)-2-(bromomethyl)cyclobutane-1-carboxylate is widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. Its unique structure allows for the formation of complex molecules with specific stereochemistry, making it a valuable tool in organic synthesis.
Eigenschaften
IUPAC Name |
methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNBRXHWDWEMJM-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]1CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

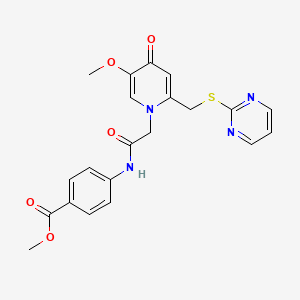
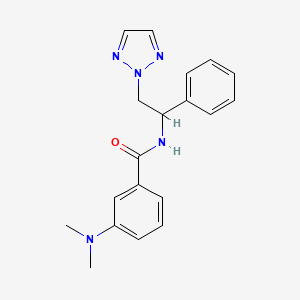
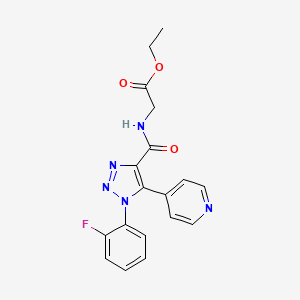
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2855282.png)
![ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2855285.png)




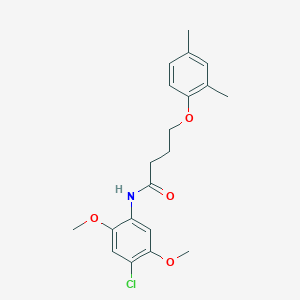
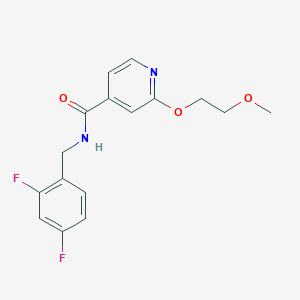
![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855297.png)
